Pomalidomide-d3 chemical properties and structure
Pomalidomide-d3 chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Pomalidomide-d3
Introduction
Pomalidomide-d3 is the deuterated form of Pomalidomide, a third-generation immunomodulatory drug (IMiD) derived from thalidomide.[1] As a stable isotope-labeled analog, Pomalidomide-d3 is a crucial tool in pharmacokinetic and metabolic studies, often serving as an internal standard in clinical mass spectrometry for the accurate quantification of Pomalidomide in biological matrices.[1][2] Deuteration, the replacement of hydrogen atoms with their heavy isotope deuterium, can potentially alter the pharmacokinetic and metabolic profiles of a drug, making such labeled compounds valuable in drug development research.[1] This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and relevant experimental protocols for Pomalidomide-d3.
Chemical Structure
Pomalidomide is a racemic mixture of (R)- and (S)-isomers, characterized by an amino group at the fourth position of the phthaloyl ring of thalidomide.[] Pomalidomide-d3 is structurally identical, with three hydrogen atoms replaced by deuterium.
Caption: Chemical structure of Pomalidomide-d3, highlighting the deuterium labeling.
Chemical and Physical Properties
The key chemical and physical properties of Pomalidomide and its deuterated analog are summarized below. The molecular weight is slightly increased in Pomalidomide-d3 due to the presence of deuterium atoms.
| Property | Pomalidomide | Pomalidomide-d3 |
| IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione[4] | 4-amino-2-(2,6-dioxo-3-piperidinyl-d3)isoindoline-1,3-dione |
| Synonyms | CC-4047, Actimid, Pomalyst, Imnovid[4][5] | CC-4047-d3[1] |
| CAS Number | 19171-19-8[4] | 2093128-28-8[1] |
| Molecular Formula | C₁₃H₁₁N₃O₄[4][6] | C₁₃H₈D₃N₃O₄ |
| Molecular Weight | 273.24 g/mol [4][6] | ~276.26 g/mol |
| Appearance | Solid yellow powder[4][5] | Not specified, likely similar to Pomalidomide |
| Melting Point | 318.5 - 320.5 °C[6] | Not specified |
| Boiling Point | 582.9 ± 45.0 °C (Predicted)[6] | Not specified |
| Solubility | Low solubility in aqueous solutions (~0.01 mg/mL), soluble in DMSO (54 mg/mL)[4][6] | Not specified, likely similar to Pomalidomide |
Mechanism of Action and Signaling Pathways
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, including direct anti-tumor activity, immunomodulation, and anti-angiogenic properties.[7] A primary target of Pomalidomide is the protein Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN).[7][8]
Core Signaling Pathway: CRBN-Mediated Protein Degradation
Pomalidomide acts as a "molecular glue," binding to CRBN and inducing the recruitment of substrate proteins (neosubstrates) to the E3 ligase complex.[1][] This leads to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][8] These factors are essential for the survival of multiple myeloma cells.
Caption: Pomalidomide's core mechanism via CRBN-mediated degradation of IKZF1/IKZF3.
Immunomodulatory Effects
The degradation of IKZF1 and IKZF3 leads to downstream immunomodulatory effects. Pomalidomide enhances the activity of T cells and Natural Killer (NK) cells, key components of the anti-tumor immune response.[7][9] It increases the production of interleukin-2 (IL-2), which promotes T cell proliferation, and enhances NK cell-mediated antibody-dependent cellular cytotoxicity (ADCC).[9][10] Additionally, Pomalidomide inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) from monocytes.[9][10]
Caption: Immunomodulatory effects of Pomalidomide on various immune cells.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a standard method for the quantification of Pomalidomide in biological samples like human plasma. Pomalidomide-d3 is an ideal internal standard for these assays.
Methodology:
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Sample Preparation:
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A small volume of human plasma (e.g., 25 µL) is used.[2]
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Protein precipitation is performed by adding a solvent like acetonitrile containing the internal standard (Pomalidomide-d3).
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The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
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The supernatant is collected for analysis.
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Chromatographic Separation (LC):
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An aliquot of the supernatant is injected into a UPLC/HPLC system.
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Separation is typically achieved on a C18 reversed-phase column.
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A gradient elution is employed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).[11]
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-
Mass Spectrometric Detection (MS/MS):
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The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
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Detection is performed using Multiple Reaction Monitoring (MRM).
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The precursor to product ion transitions for Pomalidomide and Pomalidomide-d3 are monitored for quantification.
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Caption: General experimental workflow for the LC-MS/MS analysis of Pomalidomide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of Pomalidomide and its derivatives, including the position of isotopic labels.
Methodology:
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Sample Preparation:
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A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[12]
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The solution is transferred to an NMR tube.
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Data Acquisition:
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The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]
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Standard ¹H NMR and ¹³C NMR spectra are acquired.
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For Pomalidomide-d3, the absence of specific proton signals and the corresponding changes in the carbon spectrum would confirm the location of the deuterium labels.
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Spectral Analysis:
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The chemical shifts (δ) in parts per million (ppm), signal multiplicities (singlet, doublet, etc.), and coupling constants (J) are analyzed to elucidate the molecular structure.[12]
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Conclusion
Pomalidomide-d3 is an indispensable tool for researchers in drug development and clinical analysis. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as a reliable internal standard for highly sensitive and accurate quantification by mass spectrometry. Understanding its structure and the complex mechanism of action of Pomalidomide is crucial for its application in research and for the continued development of novel therapeutics targeting similar pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sciex.com [sciex.com]
- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]
- 6. chembk.com [chembk.com]
- 7. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
